4'-Bromo-4-butoxy-biphenyl

Overview

Description

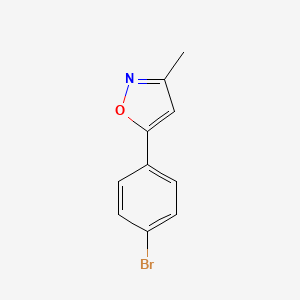

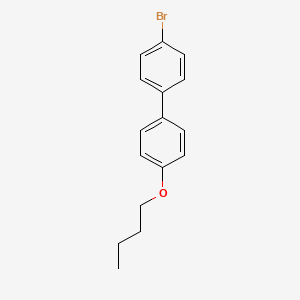

“4’-Bromo-4-butoxy-biphenyl” is a chemical compound with the molecular formula C16H17BrO . It is a derivative of biphenyl, which consists of two connected phenyl rings . The compound has a bromine atom and a butoxy group attached to the 4th carbon of each phenyl ring .

Molecular Structure Analysis

The molecular structure of “4’-Bromo-4-butoxy-biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom and a butoxy group attached to the 4th carbon of each phenyl ring . The average mass of the molecule is 305.210 Da .

Physical And Chemical Properties Analysis

“4’-Bromo-4-butoxy-biphenyl” has a density of 1.2±0.1 g/cm3, a boiling point of 388.2±25.0 °C at 760 mmHg, and a flash point of 155.6±9.2 °C . It has a molar refractivity of 79.1±0.3 cm3 and a molar volume of 244.4±3.0 cm3 . The compound has 1 H bond acceptor, 0 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Agrochemical Industry

4’-Bromo-4-butoxy-biphenyl: is utilized as an intermediate in the synthesis of various agrochemicals. Its brominated biphenyl structure is valuable for creating compounds that exhibit properties beneficial for plant growth regulation, pest control, and as fungicides. The bromine atom can be strategically replaced or used in further chemical reactions to produce active agrochemical ingredients .

Pharmaceutical Development

In pharmaceutical research, this compound serves as a precursor in the synthesis of drug molecules. The presence of the bromine atom makes it a versatile building block for constructing complex molecules that can be used in the development of new medications, particularly those that require a phenyl ring structure as part of their molecular framework .

Liquid Crystal Synthesis

The biphenyl core of 4’-Bromo-4-butoxy-biphenyl is essential for the production of liquid crystals. These materials are crucial for display technologies, such as those found in LCD screens. The compound’s structure allows for the fine-tuning of liquid crystal properties, such as thermal stability and optical anisotropy .

Organic Light-Emitting Diodes (OLEDs)

This compound is also significant in the field of organic electronics. It can be used to create intermediates for OLED materials, which are used in the fabrication of light-emitting diodes with organic layers. These OLEDs are known for their high-quality display colors and energy efficiency .

Polymer Additives

4’-Bromo-4-butoxy-biphenyl: can be incorporated into polymers to modify their properties. For instance, it can enhance the thermal stability of a polymer or improve its flame retardant capabilities. This is particularly useful in the development of safer and more durable materials for various applications .

Catalysis

In catalysis, this compound can act as a ligand or a catalyst component. Its structure can stabilize transition states or intermediates in catalytic cycles, thereby increasing the efficiency of chemical reactions. This application is vital in industrial processes where speed and selectivity of reactions are crucial .

Environmental Science

Researchers use 4’-Bromo-4-butoxy-biphenyl to study the environmental impact of brominated flame retardants. It serves as a model compound to understand the behavior of these chemicals in the environment, their persistence, and their potential effects on ecosystems .

Analytical Chemistry

Lastly, in analytical chemistry, this compound can be used as a standard or reference material when analyzing the presence of similar compounds in mixtures. Its distinct chemical signature allows for accurate identification and quantification in various samples .

Mechanism of Action

Target of Action

It’s known that brominated biphenyls are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom on the biphenyl ring acts as a leaving group, making it a target for nucleophilic attack.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the bromine atom on the 4’-Bromo-4-butoxy-biphenyl molecule is replaced by an organoboron reagent in the presence of a palladium catalyst . This reaction involves two key steps: oxidative addition, where the palladium catalyst forms a bond with the bromine atom, and transmetalation, where the organoboron reagent replaces the bromine atom .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .

Pharmacokinetics

The compound’s molecular weight (305210 Da ) suggests it could have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.

Result of Action

The primary result of 4’-Bromo-4-butoxy-biphenyl’s action in Suzuki-Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of 4’-Bromo-4-butoxy-biphenyl in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the type of organoboron reagent used, the choice of solvent, the temperature, and the presence of a suitable catalyst .

properties

IUPAC Name |

1-bromo-4-(4-butoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLBTVYITAGXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611149 | |

| Record name | 4-Bromo-4'-butoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63619-63-6 | |

| Record name | 4-Bromo-4'-butoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)